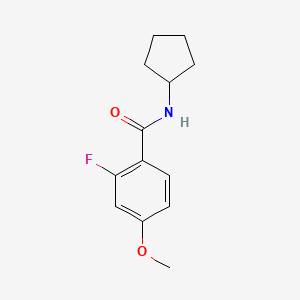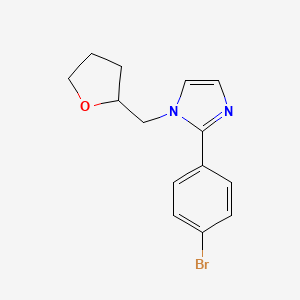
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine, also known as Amtolmetin Guacil, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It belongs to the class of guaicol derivatives and has been extensively studied for its potential use in various scientific applications.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX enzymes, this compound Guacil reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound Guacil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β (IL-1β), a cytokine that is involved in the inflammatory response. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue destruction in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have some toxic effects in certain cell types, and its efficacy in certain disease models is still being studied.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for this debilitating disease. Finally, further research is needed to determine the optimal dosage and administration of this compound Guacil for different disease models.
Métodos De Síntesis
The synthesis of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the reaction of 1-adamantylmethylamine with 4-methyl-1,2,4-triazole-3-carboxylic acid, which is then converted to its guaicol derivative, this compound Guacil. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has been extensively studied for its potential use in various scientific applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-19-10-17-18-14(19)8-16-9-15-5-11-2-12(6-15)4-13(3-11)7-15/h10-13,16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLIPULDDILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
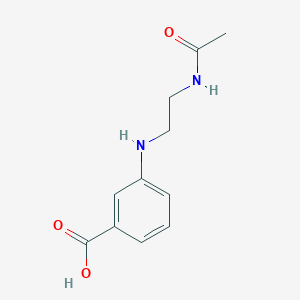
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
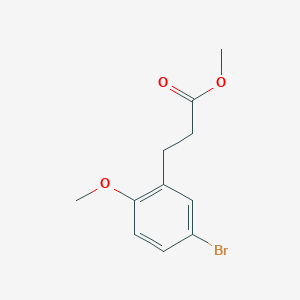
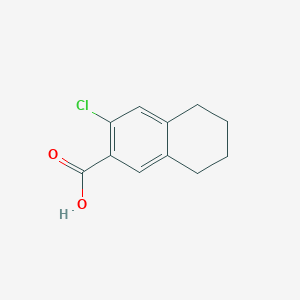
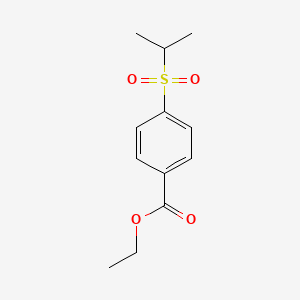
![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
